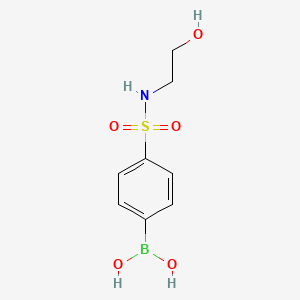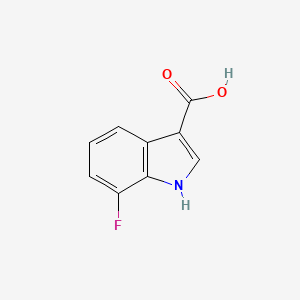
7-Fluoro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
7-Fluoro-1H-indole-3-carboxylic acid (7-FICA) is a synthetic compound derived from indole-3-carboxylic acid and is a fluorinated derivative of the amino acid tryptophan. It is a naturally occurring compound that can be found in plants and animals and is used in many scientific and industrial applications. 7-FICA has been studied extensively for its potential applications in drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
A significant area of research for derivatives of 7-Fluoro-1H-indole-3-carboxylic acid is in the synthesis of novel compounds with potential anticancer properties. For instance, the synthesis of various fluoro-substituted quinoline-4-carboxylic acid derivatives, including compounds similar to this compound, demonstrated notable anticancer activities. These derivatives showed significant cytotoxicity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015). Another research focused on indole-thiazolidinone hybrid structures, synthesized via Knoevenagel reaction, which displayed promising anticancer potential in vitro, particularly against multiple cancer cell lines (A. Kryshchyshyn-Dylevych et al., 2021).
Fluoroacetylation Techniques
Research into the synthesis techniques involving fluoro-substituted indoles, like this compound, includes the development of fluoroacetylation methods. For example, a study reported an efficient protocol for the fluoroacetylation of indoles using fluorinated acetic acids. This method was instrumental in synthesizing diverse fluoromethyl indol-3-yl ketones, showcasing the versatility of fluoro-substituted indoles in chemical synthesis (Shun-Jiang Yao et al., 2016).
Photophysical Studies
Fluoro-substituted indole derivatives, like this compound, have also been the subject of photophysical studies. For instance, the absorption and fluorescence spectra of various indole-3-acetic acid derivatives, including fluoro-substituted variants, were analyzed. These studies are essential in understanding the properties of these compounds for potential applications in fields like fluorescence imaging or sensor development (D. Carić et al., 2004).
Antibacterial Activities
In the field of antibacterial research, derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains. These studies provide insights into the potential use of fluoro-substituted indoles as antibacterial agents, which could lead to the development of new medications for bacterial infections (H. Egawa et al., 1984).
Safety and Hazards
Mécanisme D'action
Target of Action
7-Fluoro-1H-indole-3-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found to be biologically active compounds used for the treatment of various disorders, including cancer cells and microbes . They bind with high affinity to these targets, making them effective therapeutic agents .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral activity by interacting with specific proteins in the virus .
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, if the compound targets a protein involved in cell proliferation, it could potentially inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action .
Analyse Biochimique
Cellular Effects
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with various enzymes and cofactors .
Propriétés
IUPAC Name |
7-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNHSQYGVIUBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651658 | |
| Record name | 7-Fluoro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858515-66-9 | |
| Record name | 7-Fluoro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



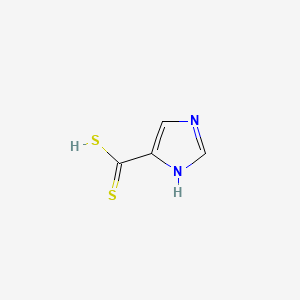
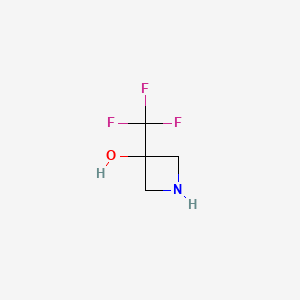

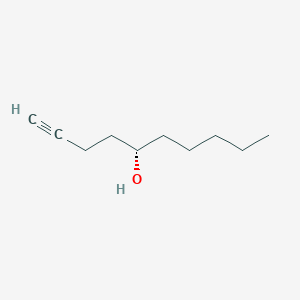
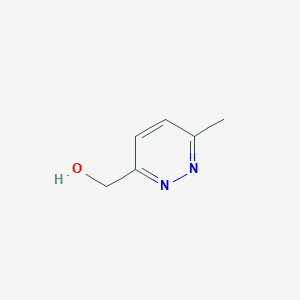
![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)
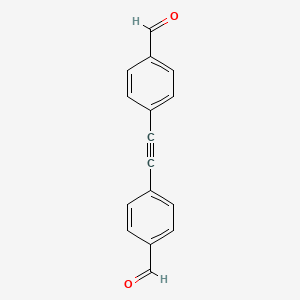

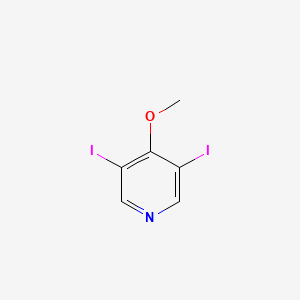
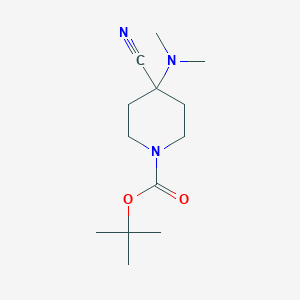
![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)

